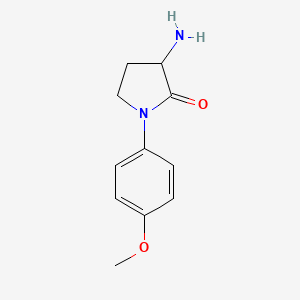![molecular formula C15H11FN4O2S B2384917 N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898630-74-5](/img/structure/B2384917.png)
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as FPOSA, and it is known to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of FPOSA is not fully understood, but it is believed to involve the modulation of specific receptors and signaling pathways in cells. In cancer cells, FPOSA has been shown to inhibit the activity of a specific enzyme called histone deacetylase, which is involved in the regulation of gene expression. In neurobiology, FPOSA has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
生化和生理效应
FPOSA has a variety of biochemical and physiological effects, depending on the specific research application. In cancer cells, FPOSA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurobiology, FPOSA has been shown to improve cognitive function and memory in animal models. In immunology, FPOSA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using FPOSA in lab experiments is that it has been shown to be effective in a variety of research areas, including cancer research, neurobiology, and immunology. Additionally, the synthesis method for FPOSA is relatively straightforward and has been reported in a number of scientific publications. However, one limitation of using FPOSA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on FPOSA. In cancer research, future studies could focus on the specific mechanisms by which FPOSA inhibits cancer cell growth and whether it has potential as a therapeutic agent for cancer. In neurobiology, future studies could explore the potential of FPOSA as a cognitive enhancer and its effects on specific brain regions and neurotransmitter systems. In immunology, future studies could investigate the potential of FPOSA as a treatment for autoimmune diseases and its effects on specific immune cells and signaling pathways. Overall, FPOSA has the potential to be a valuable tool for scientific research in a variety of areas.
合成方法
The synthesis of FPOSA involves the reaction of 3-fluoroaniline with 2-mercaptopyridine-N-oxide in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride to yield FPOSA. This synthesis method has been reported in a number of scientific publications and has been shown to be effective in producing high yields of FPOSA.
科学研究应用
FPOSA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, FPOSA has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, FPOSA has been studied for its potential to modulate glutamate receptors and improve cognitive function. In immunology, FPOSA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-4-1-5-12(7-11)18-13(21)9-23-15-20-19-14(22-15)10-3-2-6-17-8-10/h1-8H,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZCZOZYLXNHQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

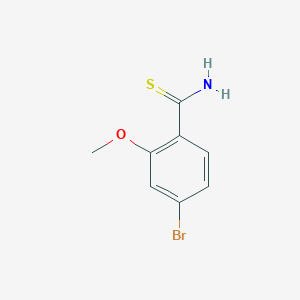
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)
![2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2384836.png)
![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)
![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)

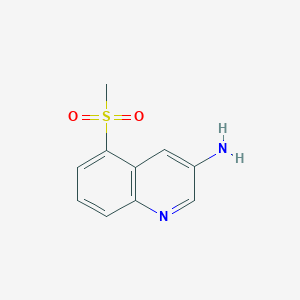
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)
![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)
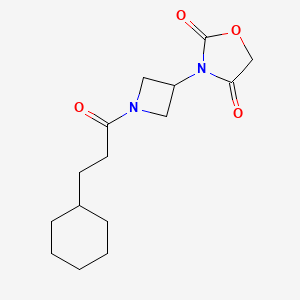
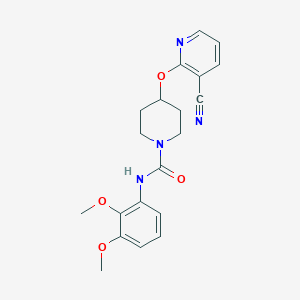
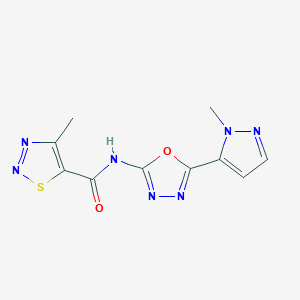
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)
